Cas no 329946-99-8 (1H-imidazo[4,5-b]pyridin-6-amine)

1H-Imidazo[4,5-b]pyridin-6-amine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its rigid bicyclic framework offers stability and favorable binding properties, making it valuable for medicinal chemistry applications. The amine group at the 6-position provides a reactive site for further functionalization, enabling diverse derivatization pathways. The compound's high purity and well-defined synthetic route ensure reproducibility in research and industrial settings. Its utility spans drug discovery, where it contributes to the optimization of potency and selectivity in target molecules.
1H-imidazo[4,5-b]pyridin-6-amine structure
329946-99-8 structure
Product Name:1H-imidazo[4,5-b]pyridin-6-amine
CAS No:329946-99-8
MF:C6H6N4
MW:134.13863992691
MDL:MFCD09881172
CID:834937
PubChem ID:23149106
Update Time:2025-06-12

1H-imidazo[4,5-b]pyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[4,5-b]pyridin-6-amine(9CI)
    • 1H-imidazo[4,5-b]pyridin-6-amine
    • 3H-Imidazo[4,5-b]pyridin-6-amine
    • DTXSID30631008
    • CMFKCHQBIAIHMH-UHFFFAOYSA-N
    • DA-23587
    • AKOS005141686
    • AB49262
    • AC-14967
    • SY353446
    • Z1198182829
    • C74684
    • MFCD09881172
    • EN300-233954
    • BS-50995
    • 329946-99-8
    • SCHEMBL986400
    • MDL: MFCD09881172
    • Inchi: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10)
    • InChI Key: CMFKCHQBIAIHMH-UHFFFAOYSA-N
    • SMILES: N1C=NC2=C1C=C(C=N2)N

Computed Properties

  • Exact Mass: 134.059
  • Monoisotopic Mass: 134.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6A^2
  • XLogP3: 0.1

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1H-imidazo[4,5-b]pyridin-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:329946-99-8)1H-imidazo[4,5-b]pyridin-6-amine
Order Number:A1085438
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:23
Price ($):258.0/389.0/972.0
Email:sales@amadischem.com

Additional information on 1H-imidazo[4,5-b]pyridin-6-amine

Comprehensive Overview of 1H-imidazo[4,5-b]pyridin-6-amine (CAS No. 329946-99-8): Properties, Applications, and Research Insights

The compound 1H-imidazo[4,5-b]pyridin-6-amine (CAS No. 329946-99-8) is a heterocyclic organic molecule featuring a fused imidazo[4,5-b]pyridine core. This structure is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential biological activity. The amine functional group at the 6-position enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Recent studies highlight the growing demand for imidazo[4,5-b]pyridine derivatives, driven by their applications in drug discovery. Researchers are particularly focused on their role as kinase inhibitors, with potential therapeutic implications for cancer and inflammatory diseases. The 1H-imidazo[4,5-b]pyridin-6-amine scaffold is also being explored in the development of small-molecule probes for studying enzyme mechanisms and cellular pathways.

From a synthetic perspective, CAS 329946-99-8 is often utilized in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to construct complex nitrogen-containing heterocycles. Its compatibility with modern green chemistry protocols, including microwave-assisted and flow chemistry techniques, aligns with the industry's shift toward sustainable practices. This adaptability has made it a valuable building block for high-throughput screening libraries in pharmaceutical R&D.

Analytical characterization of 1H-imidazo[4,5-b]pyridin-6-amine typically involves LC-MS, NMR spectroscopy, and X-ray crystallography to confirm purity and structural integrity. Stability studies under various pH and temperature conditions are critical for its formulation in drug delivery systems. Notably, its solubility profile in polar aprotic solvents like DMSO facilitates its use in biological assays.

Emerging trends in AI-driven drug design have further amplified interest in this compound. Computational models predict its binding affinity to protein targets, accelerating hit-to-lead optimization. Additionally, its potential in photovoltaic materials is being investigated due to its electron-rich aromatic system, which could improve charge transport in organic semiconductors.

Regulatory and safety assessments of 329946-99-8 emphasize proper handling under standard laboratory conditions. While not classified as hazardous, material safety data sheets (MSDS) recommend precautions to avoid inhalation or prolonged skin contact. Its environmental fate and biodegradability are subjects of ongoing ecotoxicology studies to ensure compliance with global chemical regulations like REACH.

In summary, 1H-imidazo[4,5-b]pyridin-6-amine represents a multifaceted compound bridging cutting-edge research and industrial applications. Its integration into precision medicine and smart materials underscores its relevance in addressing contemporary scientific challenges. Future directions may explore its utility in bioconjugation techniques and as a template for metal-organic frameworks (MOFs).

Recommended suppliers
Amadis Chemical Company Limited
(CAS:329946-99-8)1H-imidazo[4,5-b]pyridin-6-amine
A1085438
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):258.0/389.0/972.0
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